Sodium Reduction in Food While Maintaining Umami Taste — CDG vs. MSG Direct Sensory Comparison
In a controlled cross-sectional sensory trial involving 107 subjects, soups formulated with 50 or 85 mM NaCl and supplemented with either calcium diglutamate (CDG) or monosodium glutamate (MSG) were rated as high as, or higher than, a conventionally-salted 150 mM NaCl soup on five of six hedonic scales (liking, flavour-intensity, familiarity, naturalness, richness). CDG and MSG exerted statistically equivalent effects on taste ratings, yet CDG enables a greater net reduction in sodium intake because its counter-ion is calcium rather than sodium [1]. At the extreme, sodium chloride content can be reduced from 150 mM (≈0.87 % NaCl) to 50 mM (≈0.29 % NaCl) — a 66 % reduction — without significant deterioration of taste [1].
| Evidence Dimension | Hedonic taste rating of low-salt soup relative to high-salt reference |
|---|---|
| Target Compound Data | 50–85 mM NaCl soup + 43 mM calcium diglutamate rated ≥ 150 mM NaCl soup on 5/6 scales |
| Comparator Or Baseline | 150 mM NaCl soup (no added glutamate) as reference; MSG at equivalent glutamate concentration |
| Quantified Difference | Sodium reduction of 43–66 % while maintaining or improving taste; CDG equivalent to MSG in taste effect but eliminates added sodium from the glutamate source |
| Conditions | 32 soup samples; 4 NaCl levels (0–150 mM) × 4 glutamate levels (0–43 mM) × 2 glutamate types (MSG, CDG); 107 healthy university students; within-subject design (Ball et al., 2002) |
Why This Matters
For food manufacturers and formulators, CDG is the only glutamate salt that permits simultaneous sodium reduction and calcium fortification with proven sensory equivalence to MSG, directly supporting 'better-for-you' product claims.
- [1] Ball P, Woodward D, Beard T, Shoobridge A, Ferrier M. Calcium diglutamate improves taste characteristics of lower-salt soup. Eur J Clin Nutr. 2002;56(6):519–523. PMID: 12032651. View Source
